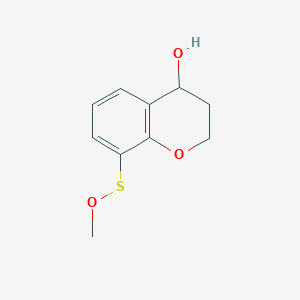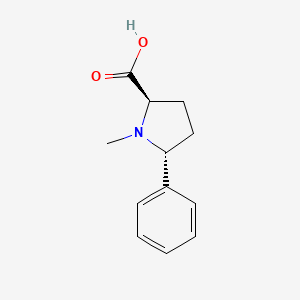
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique est un composé chiral appartenant à la classe des pyrrolidinecarboxylates.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique implique généralement l’utilisation de matières premières chirales et de catalyseurs pour assurer la stéréochimie souhaitée. Une méthode courante implique l’utilisation d’auxiliaires chiraux ou de catalyseurs chiraux pour induire la formation de la configuration (2R,5R). Les conditions de réaction comprennent souvent des températures contrôlées, des solvants spécifiques et des niveaux de pH précis pour optimiser le rendement et la pureté du composé .
Méthodes de production industrielle
La production industrielle de l’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent une qualité constante et un rendement élevé tout en minimisant les coûts de production. L’utilisation de principes de chimie verte, tels que le recyclage des solvants et la réduction des déchets, devient également de plus en plus importante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe acide carboxylique est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
L’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction chirale dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans la modulation des voies biologiques et des activités enzymatiques.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies, y compris les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu’il module l’activité des neurotransmetteurs tels que la dopamine et la sérotonine, qui jouent des rôles cruciaux dans la régulation de l’humeur, la récompense et la dépendance. Le composé peut également influencer l’activité d’enzymes comme la monoamine oxydase et la tyrosine hydroxylase, entraînant des changements dans les niveaux de neurotransmetteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrrolidinone : Ces composés partagent une structure cyclique pyrrolidine similaire et présentent diverses activités biologiques telles que des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Composés phénoliques : Connus pour leurs propriétés antioxydantes et anti-inflammatoires, les composés phénoliques contiennent également un noyau benzénique avec un groupe hydroxyle, similaire au groupe phényle de l’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique.
Unicité
L’acide (2R,5R)-1-méthyl-5-phénylpyrrolidine-2-carboxylique est unique en raison de sa configuration chirale spécifique et de sa capacité à moduler les systèmes de neurotransmetteurs. Cela en fait un composé précieux pour la recherche en neuropharmacologie et en développement de médicaments.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(2R,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11-/m1/s1 |
Clé InChI |
PQKQBLZTEYWSMY-GHMZBOCLSA-N |
SMILES isomérique |
CN1[C@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |
SMILES canonique |
CN1C(CCC1C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


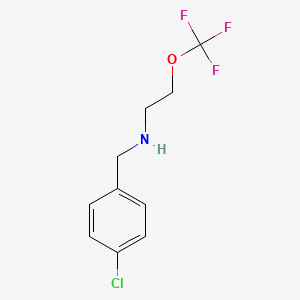
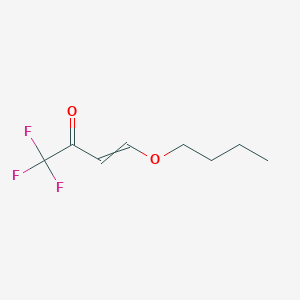
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
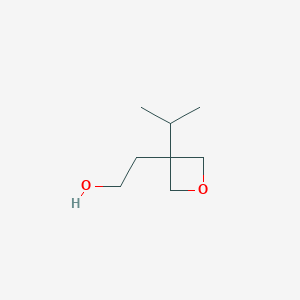
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
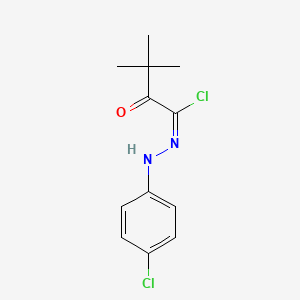

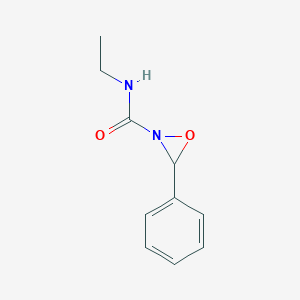
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
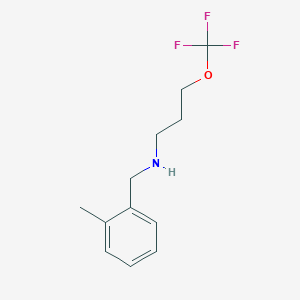
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
